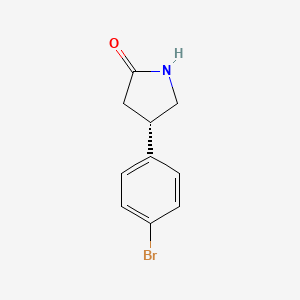

(S)-4-(4-Bromophenyl)pyrrolidin-2-one

Description

(S)-4-(4-Bromophenyl)pyrrolidin-2-one is a chiral pyrrolidinone derivative featuring a bromine atom at the para position of the phenyl ring. This compound is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its stereochemistry (S-configuration) and brominated aromatic system contribute to its utility in asymmetric catalysis and drug design. Commercially, it is available in milligram to gram quantities, with pricing ranging from €457/50 mg to €1,173/500 mg, reflecting its specialized synthetic demand .

Properties

Molecular Formula |

C10H10BrNO |

|---|---|

Molecular Weight |

240.10 g/mol |

IUPAC Name |

(4S)-4-(4-bromophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H10BrNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m1/s1 |

InChI Key |

JHTJSUCXKXNRAX-MRVPVSSYSA-N |

Isomeric SMILES |

C1[C@H](CNC1=O)C2=CC=C(C=C2)Br |

Canonical SMILES |

C1C(CNC1=O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(4-Bromophenyl)pyrrolidin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and (S)-proline.

Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with (S)-proline in the presence of a suitable catalyst to form an intermediate Schiff base.

Cyclization: The Schiff base is then subjected to cyclization under controlled conditions to yield (S)-4-(4-Bromophenyl)pyrrolidin-2-one.

Industrial Production Methods

In an industrial setting, the production of (S)-4-(4-Bromophenyl)pyrrolidin-2-one may involve optimized reaction conditions, such as:

Temperature Control: Maintaining specific temperature ranges to ensure high yield and purity.

Catalysts: Utilizing efficient catalysts to accelerate the reaction.

Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(4-Bromophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(S)-4-(4-Bromophenyl)pyrrolidin-2-one has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.

Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(4-Bromophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The bromophenyl group and pyrrolidinone ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Key Structural Differences :

- Substituent Position : The para-bromo substitution in (S)-4-(4-Bromophenyl)pyrrolidin-2-one contrasts with meta-bromo in 4-(3-Bromophenyl)pyrrolidin-2-one, altering electronic and steric properties .

- Functional Groups : The pyrrolidin-2-one scaffold (cyclic ketone) differs from pyrrolidine (secondary amine) derivatives, impacting hydrogen-bonding and reactivity .

Physicochemical and Spectroscopic Properties

- FTIR Spectroscopy : In related bromophenyl compounds, the C=C stretching vibration appears at ~1688 cm⁻¹, while the absence of C=S vibrations (e.g., in compound B1) confirms successful functionalization .

- Thermal Stability: Hydrochloride salts like (S)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride require storage at 2–8°C, suggesting higher hygroscopicity compared to neutral analogs .

Biological Activity

(S)-4-(4-Bromophenyl)pyrrolidin-2-one is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidinone ring with a bromophenyl substituent, characterized by the following molecular properties:

- Molecular Formula : CHBrN\O

- Molecular Weight : 240.10 g/mol

- Stereochemistry : The presence of a stereocenter at the 4-position of the pyrrolidine ring contributes to its unique biological activity.

(S)-4-(4-Bromophenyl)pyrrolidin-2-one has been studied for its interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. Its structural features enhance binding affinity to proteins involved in critical biological pathways, including pain management and neuroprotection.

Biological Activities

Research indicates that (S)-4-(4-Bromophenyl)pyrrolidin-2-one exhibits several notable biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which could be beneficial in therapeutic contexts.

- Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways relevant to pain and neurodegenerative diseases.

Antibacterial Activity

Recent studies have explored the antibacterial properties of (S)-4-(4-Bromophenyl)pyrrolidin-2-one against various pathogens. The following table summarizes some key findings:

| Pathogen | MIC (μg/mL) | Reference Compound | Reference MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 3.12 | Ciprofloxacin | 2 |

| Escherichia coli | 12.5 | Isoniazid | 0.25 |

| Proteus mirabilis | 6 | Triclosan | 10 |

These results indicate that (S)-4-(4-Bromophenyl)pyrrolidin-2-one possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Neuroprotective Potential

In addition to its antibacterial properties, preliminary research suggests that (S)-4-(4-Bromophenyl)pyrrolidin-2-one may have neuroprotective effects. Studies have indicated that it interacts with pathways associated with neurodegeneration, potentially offering therapeutic avenues for conditions such as Alzheimer's disease.

Comparative Analysis with Related Compounds

The following table compares (S)-4-(4-Bromophenyl)pyrrolidin-2-one with structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 1-(4-Bromophenyl)pyrrolidin-2-one | Lacks stereochemistry | Non-chiral version |

| 5-(4-Bromophenyl)pyrrolidin-2-one | Different bromophenyl position | Variation in reactivity |

| (S)-5-(4-Bromophenyl)pyrrolidin-2-one | Stereoisomer | Different stereochemistry affecting activity |

This comparative analysis highlights the importance of stereochemistry in influencing biological activity, making (S)-4-(4-Bromophenyl)pyrrolidin-2-one a valuable candidate for further research in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.